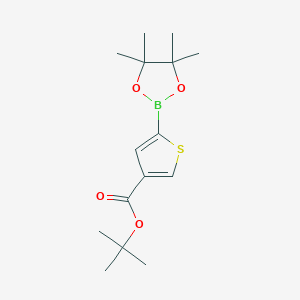

4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester is a boronic ester derivative with the molecular formula C15H23BO4S. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .

Mecanismo De Acción

Target of Action

The primary target of 4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as a reagent in the synthesis of bis-amide derivatives as CSF1R inhibitors .

Mode of Action

The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, being a nucleophilic organoboron reagent, is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the SM coupling reaction, which is a key pathway in organic synthesis . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in the synthesis of various organic compounds .

Pharmacokinetics

It’s important to note that the compound’s stability and reactivity in the sm coupling reaction make it a valuable reagent in organic synthesis .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of organic compounds, including bis-amide derivatives that act as CSF1R inhibitors .

Action Environment

The compound’s action can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, a class of compounds to which the compound belongs, is known to be considerably accelerated at physiological pH . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester typically involves the reaction of thiophene-2-boronic acid with pinacol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are often employed to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions

4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic ester group, often using a protic solvent or a base.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Protodeboronation: Common reagents include protic solvents (e.g., water, methanol) and bases (e.g., NaOH).

Major Products Formed

Aplicaciones Científicas De Investigación

4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Organic Synthesis: It is used as a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Material Science: It is employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Research: It is used in the synthesis of biologically active compounds and as a tool for studying biological pathways.

Comparación Con Compuestos Similares

4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester can be compared with other boronic esters, such as:

Thiophene-2-boronic acid pinacol ester: Similar in structure but lacks the t-butoxycarbonyl group, which can influence its reactivity and stability.

Phenylboronic acid pinacol ester: A more commonly used boronic ester with different electronic properties and reactivity.

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and stability advantages in various chemical processes.

Actividad Biológica

4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives are known for their ability to interact with biological molecules, making them valuable in drug design and development.

- Chemical Name : this compound

- Molecular Formula : C15H23BO4S

- Molecular Weight : 310.22 g/mol

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with biomolecules, particularly those containing hydroxyl groups. This property allows it to act as an inhibitor for various enzymes, including proteases and kinases, which are critical in numerous biochemical pathways.

1. Enzyme Inhibition

Research has indicated that boronic acids can serve as effective inhibitors for serine proteases and other enzymes. For instance, studies have shown that compounds similar to 4-(t-Butoxycarbonyl)thiophene-2-boronic acid can inhibit furin, a protease involved in the processing of various proteins, including viral proteins . This inhibition can disrupt viral replication and has implications for antiviral drug development.

2. Anticancer Properties

The compound's ability to inhibit specific kinases suggests potential anticancer applications. Kinases play a pivotal role in cell signaling pathways that regulate cell growth and survival. By inhibiting these enzymes, this compound may induce apoptosis in cancer cells or inhibit tumor growth.

Study on Kinase Inhibition

A study published in the Journal of Medicinal Chemistry explored various boronic acid derivatives for their inhibitory activity against GSK-3β, a kinase implicated in cancer and neurodegenerative diseases. The results indicated that certain modifications to the boronic acid structure enhanced inhibitory potency, with IC50 values ranging from nanomolar to micromolar concentrations . Although specific data on this compound was not provided, the trends observed suggest its potential efficacy.

Cytotoxicity Assessment

In another investigation assessing cytotoxic effects on cancer cell lines, compounds structurally related to 4-(t-Butoxycarbonyl)thiophene-2-boronic acid were evaluated for their impact on cell viability using fluorometric assays. The results indicated that many derivatives exhibited significant cytotoxicity at concentrations lower than those required for kinase inhibition, highlighting the compound's dual role as both an inhibitor and a potential therapeutic agent .

Comparative Analysis

| Compound | Molecular Weight | IC50 (nM) | Biological Activity |

|---|---|---|---|

| This compound | 310.22 g/mol | TBD | Enzyme Inhibition |

| Boronic Acid Derivative A | TBD | 8 | GSK-3β Inhibition |

| Boronic Acid Derivative B | TBD | 50 | Furin Inhibition |

Propiedades

IUPAC Name |

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO4S/c1-13(2,3)18-12(17)10-8-11(21-9-10)16-19-14(4,5)15(6,7)20-16/h8-9H,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZFEVBLDVDJID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.